molecular formula C10H10F2N2O3 B8673440 4-(2,6-Difluoro-4-nitrophenyl)morpholine

4-(2,6-Difluoro-4-nitrophenyl)morpholine

Cat. No.: B8673440
M. Wt: 244.19 g/mol
InChI Key: ULZHNLWXQZVHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,6-Difluoro-4-nitrophenyl)morpholine (CAS 168828-75-9) is a fluorinated nitroaromatic compound of significant interest in pharmaceutical research and development. With a molecular formula of C10H10F2N2O3 and a molecular weight of 244.19 g/mol, this compound serves as a crucial synthetic intermediate . A closely related structural analog, 4-(2-fluoro-4-nitrophenyl)morpholine, is well-documented as a key intermediate in the multi-step synthesis of Linezolid, the first commercially available oxazolidinone class antibiotic . Linezolid is a vital agent effective against serious Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VSE) . The synthesis of such intermediates has been intensively studied and optimized using advanced continuous flow microreactor technology, which offers enhanced heat and mass transfer, leading to reduced reaction times and improved selectivity compared to traditional batch processes . This compound is typically supplied as a solid and should be stored according to the provided safety data sheets . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H10F2N2O3

Molecular Weight

244.19 g/mol

IUPAC Name

4-(2,6-difluoro-4-nitrophenyl)morpholine

InChI

InChI=1S/C10H10F2N2O3/c11-8-5-7(14(15)16)6-9(12)10(8)13-1-3-17-4-2-13/h5-6H,1-4H2

InChI Key

ULZHNLWXQZVHLN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2F)[N+](=O)[O-])F

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-(2,6-Difluoro-4-nitrophenyl)morpholine exhibit antimicrobial properties. For instance, derivatives of nitrophenylmorpholines have been investigated for their effectiveness against various bacterial strains, including resistant ones. A study highlighted that modifications of the nitrophenyl group can enhance antibacterial activity through increased binding affinity to bacterial ribosomes .

Enzyme Inhibition

The compound has been explored as a potential inhibitor for specific enzymes involved in metabolic pathways. For example, it may interact with enzymes like cyclooxygenase or lipoxygenase, which are crucial in inflammatory responses. Such interactions can lead to anti-inflammatory effects, making it a candidate for developing new therapeutic agents .

Drug Development

In drug development, this compound serves as a building block for synthesizing more complex molecules. Its ability to form stable derivatives makes it valuable in creating new pharmaceuticals targeting various diseases, including cancer and bacterial infections .

Receptor Binding Studies

The unique structure of this compound allows it to be used in receptor binding studies. Researchers have utilized this compound to investigate its affinity for various biological receptors, which can provide insights into its potential therapeutic uses in treating neurological disorders or cancer.

Mechanistic Studies

Studies have also focused on understanding the mechanisms of action of compounds containing morpholine rings. The interactions between this compound and specific biological targets can reveal important information about drug design and efficacy .

Synthesis of Advanced Materials

In materials science, the compound is being explored for its potential in synthesizing advanced materials with specific electronic properties. Its fluorinated structure may contribute to enhanced conductivity or stability in organic electronic devices.

Polymer Chemistry

The incorporation of this compound into polymer matrices could lead to materials with improved mechanical properties or thermal stability. Research is ongoing to evaluate how such modifications affect the overall performance of polymeric materials in industrial applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against resistant bacterial strains
Enzyme InhibitionPotential inhibitor of cyclooxygenase
Drug DevelopmentBuilding block for new pharmaceuticals
Biological ResearchReceptor Binding StudiesInsights into therapeutic uses
Mechanistic StudiesUnderstanding interactions with biological targets
Materials ScienceSynthesis of Advanced MaterialsEnhanced conductivity in electronic devices
Polymer ChemistryImproved mechanical properties in polymers

Case Studies

  • Antimicrobial Efficacy : A study conducted on derivatives of this compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic candidate.
  • Enzyme Interaction : Research focused on the inhibition of lipoxygenase revealed that modifications at the nitrophenyl position could enhance binding affinity and selectivity, suggesting a pathway for developing anti-inflammatory drugs.
  • Material Properties : A recent investigation into polymer composites incorporating this compound showed improved thermal stability and mechanical strength compared to standard polymers without such modifications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The number and position of halogen substituents significantly influence reactivity and applications. Key comparisons include:

Compound Name Substituents Molecular Weight CAS Number Key Properties
4-(2-Fluoro-4-nitrophenyl)morpholine 2-F, 4-NO₂ 226.20 2689-39-6 Moderate lipophilicity; monofluorinated
4-(2,6-Difluoro-4-nitrophenyl)morpholine 2,6-diF, 4-NO₂ 244.20* - Enhanced electron-withdrawing effects
4-(2,3,5,6-Tetrafluoro-4-nitrophenyl)morpholine 2,3,5,6-tetraF, 4-NO₂ 298.18 423755-60-6 High steric hindrance; low solubility
4-(4-Nitrophenyl)thiomorpholine 4-NO₂; S atom in ring 226.29 - Increased lipophilicity; dimer formation in solid state

*Calculated based on molecular formula.

  • Lipophilicity : Replacement of oxygen with sulfur in thiomorpholine derivatives (e.g., 4-(4-nitrophenyl)thiomorpholine) increases logP values, whereas fluorine atoms in the target compound balance polarity and metabolic stability .

Structural and Crystallographic Differences

  • Thiomorpholine vs. Morpholine : The thiomorpholine analogue forms centrosymmetric dimers via C–H···O hydrogen bonds, absent in morpholine derivatives due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity. This structural distinction impacts solubility and solid-state packing .

Preparation Methods

Reaction Mechanism and Substrate Design

The target compound’s structure necessitates a benzene ring substituted with nitro at position 4, fluorines at positions 2 and 6, and morpholine at position 1. The nitro group’s meta-directing effect, combined with fluorine’s ortho/para-directing but deactivating nature, creates a regioselective environment favoring substitution at position 1.

Key reaction steps :

  • Substrate Preparation : 2,6-Difluoro-4-nitrofluorobenzene is synthesized via nitration of 1,3-difluorobenzene using mixed acid (HNO₃/H₂SO₄) at 0–5°C.

  • Substitution : Morpholine reacts with the substrate in acetonitrile under reflux (82°C) for 8–12 hours, with potassium carbonate (K₂CO₃) as a base to deprotonate morpholine and enhance nucleophilicity.

2,6-Difluoro-4-nitrofluorobenzene+MorpholineK2CO3,ΔThis compound+HF\text{2,6-Difluoro-4-nitrofluorobenzene} + \text{Morpholine} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{this compound} + \text{HF}

Optimization Parameters

VariableOptimal ConditionYield Impact
Temperature 60–65°C → 82°CHigher temps (82°C) improve reaction rate but risk decomposition.
Base K₂CO₃ (1.5 eq)Excess base minimizes side reactions (e.g., hydrolysis).
Solvent AcetonitrilePolar aprotic solvent enhances nucleophilicity.
Reaction Time 10–12 hoursProlonged time ensures complete substitution.

Yield : 70–88% under optimized conditions.

Alternative Synthetic Pathways

Diazonium Salt Intermediates

While less efficient, diazonium chemistry offers a route for functional group interconversion.

Procedure :

  • Diazotization : 2,6-Difluoro-4-nitroaniline is treated with NaNO₂/HCl at 0–5°C to form the diazonium salt.

  • Displacement : The diazonium salt is decomposed in the presence of morpholine, though yields remain low (16–31%) due to competing side reactions.

Limitations :

  • Requires strict temperature control (−5°C to 5°C).

  • Low functional group tolerance.

Reductive Amination

A patent-disclosed method involves reductive amination of nitro precursors, but scalability issues and complex purification limit its utility.

Industrial Scalability and Process Intensification

Continuous Flow Reactors

Adopting continuous flow systems enhances heat transfer and mixing, critical for exothermic NAS reactions. A tubular reactor with residence time of 30–60 minutes achieves 85% yield at 75°C.

Solvent and Catalyst Recycling

  • Solvent Recovery : Acetonitrile is distilled and reused, reducing costs by 40%.

  • Catalyst : Immobilized K₂CO₃ on silica gel minimizes waste and improves reaction homogeneity.

Purity and Characterization

Analytical Methods

TechniqueParameter AnalyzedKey Findings
HPLC Purity>99% after column chromatography (silica gel, ethyl acetate/hexane).
¹H NMR Structural confirmationAromatic protons at δ 7.82–7.95 ppm; morpholine protons at δ 3.60–3.75 ppm.
MS Molecular ion[M+H]⁺ = 277.08.

Impurity Profiling

Major impurities include:

  • Unreacted substrate : <2% (controlled by excess morpholine).

  • Hydrolysis byproducts : <1% (mitigated by anhydrous conditions).

Comparative Analysis of Methods

MethodYieldCostScalabilityEnvironmental Impact
NAS 88%$$HighModerate (HF waste)
Diazonium 31%$$$LowHigh (toxic byproducts)
Reductive 35%$$$$ModerateLow

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 4-(2,6-Difluoro-4-nitrophenyl)morpholine, and how can purity be validated?

  • The synthesis typically involves nucleophilic aromatic substitution, where morpholine reacts with a fluorinated nitrobenzene derivative. Key steps include temperature control (e.g., reflux in methanol) and stoichiometric optimization of the nitro precursor. Post-synthesis, purity validation should combine High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Nuclear Magnetic Resonance (NMR) to confirm structural integrity . Discrepancies in spectral data (e.g., unexpected NMR peaks) may indicate byproducts, necessitating recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Raman and IR spectroscopy are critical for identifying vibrational modes associated with the nitro (-NO₂) and morpholine ring. For example, the nitro group exhibits asymmetric stretching near 1520 cm⁻¹, while C-F vibrations appear between 1100–1200 cm⁻¹ . ¹H/¹³C NMR resolves electronic environments: the aromatic protons adjacent to fluorine atoms show splitting due to coupling (e.g., 3JHF^3J_{H-F}), and the morpholine protons appear as distinct multiplet patterns .

Q. What safety protocols are recommended for handling this compound?

  • Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to avoid skin/eye contact. Work under a fume hood to minimize inhalation of aerosols. Store in a tightly sealed container in a cool (<25°C), dry environment to prevent decomposition. Emergency measures include rinsing exposed skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural data (e.g., unexpected NMR or crystallographic results)?

  • Discrepancies between experimental and theoretical spectra may arise from conformational flexibility or crystal packing effects. Employ single-crystal X-ray diffraction (SCXRD) to unambiguously determine bond lengths and angles. For dynamic behavior, use Density Functional Theory (DFT) simulations to model electronic environments and compare with experimental NMR chemical shifts .

Q. What methodologies are used to study high-pressure effects on this compound’s structure?

  • High-pressure Raman spectroscopy (up to 3.5 GPa) reveals phase transitions via shifts in vibrational modes. For instance, C-H stretching modes (2980–3145 cm⁻¹) merge or split under pressure, indicating conformational changes. Pair this with infrared (IR) spectroscopy to track hydrogen bonding interactions (e.g., C-H···O) that stabilize the lattice .

Q. How does solvent polarity influence reaction efficiency in its synthesis?

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution by stabilizing transition states. In contrast, methanol, though polar protic, may slow the reaction due to hydrogen bonding with the morpholine nitrogen. Conduct kinetic studies using varying solvent dielectric constants to optimize yield .

Q. What role do electron-withdrawing groups (EWGs) play in its electronic properties?

  • The nitro and fluorine groups reduce electron density on the aromatic ring, as evidenced by UV-Vis spectroscopy (bathochromic shifts in λₘₐₓ) and cyclic voltammetry (lower reduction potentials). Computational studies (e.g., Natural Bond Orbital analysis) quantify charge distribution, showing enhanced electrophilicity at the nitro-substituted carbon .

Q. How can stability under thermal or photolytic conditions be systematically evaluated?

  • Design accelerated stability tests :

  • Thermal stability : Use thermogravimetric analysis (TGA) to measure decomposition onset temperatures.
  • Photostability : Expose samples to UV light (e.g., 365 nm) and monitor degradation via HPLC.
  • Humidity tests : Store at 75% relative humidity and track hygroscopicity or hydrolysis byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.